Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)-
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Overview
Description
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its complex structure and significant biological activity. It is a metabolite formed through the oxidation of benzo(a)pyrene, which is commonly found in tobacco smoke and other combustion products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- involves multiple steps. Initially, benzo(a)pyrene undergoes enzymatic oxidation to form an epoxide intermediate. This intermediate is then hydrated to produce a diol.
Industrial Production Methods
Industrial production of this compound is typically carried out using advanced organic synthesis techniques. The process involves the use of specific enzymes and catalysts to ensure the correct stereochemistry of the final product. The reaction conditions are carefully controlled to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the compound. These products have distinct chemical and biological properties, making them useful in different scientific applications .
Scientific Research Applications
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- has several scientific research applications:
Mechanism of Action
The compound exerts its effects through several mechanisms:
DNA Binding: It binds to the N2 atom of guanine nucleobases in DNA, causing distortions in the double helix structure.
Enzyme Interaction: The compound interacts with various enzymes, including cytochrome P450, leading to the formation of reactive intermediates.
Pathway Involvement: It is involved in pathways related to oxidative stress and inflammation, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite of benzo(a)pyrene with similar biological activity.
Benzo(a)pyrene-7,8-dione: An oxidized derivative with distinct chemical properties.
Benzo(a)pyrene-4,5-diol: A related compound with different substitution patterns and reactivity.
Uniqueness
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7R-trans)- is unique due to its specific stereochemistry and the presence of a methyl group at the 7-position. This structural feature influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
83572-63-8 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(7R,8R)-7-methyl-8H-benzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C21H16O2/c1-21(23)17-11-14-6-5-12-3-2-4-13-7-8-16(20(14)19(12)13)15(17)9-10-18(21)22/h2-11,18,22-23H,1H3/t18-,21-/m1/s1 |
InChI Key |
FCKDZCPFYXNFLB-WIYYLYMNSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Canonical SMILES |
CC1(C(C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Origin of Product |
United States |
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